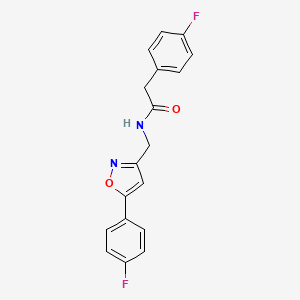

2-(4-fluorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O2/c19-14-5-1-12(2-6-14)9-18(23)21-11-16-10-17(24-22-16)13-3-7-15(20)8-4-13/h1-8,10H,9,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZKDSCLTDTLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a derivative of isoxazole, which has garnered interest in medicinal chemistry due to its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 306.32 g/mol. The structure features a fluorophenyl group and an isoxazole moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that isoxazole derivatives exhibit various biological effects, particularly in antimicrobial and anticancer activities. The following sections summarize key findings related to the biological activity of this compound.

Antibacterial Activity

Studies have shown that isoxazole derivatives can possess significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 2.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These results indicate that modifications in the structure, such as the presence of fluorine atoms, can enhance antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. Research has indicated that certain isoxazole derivatives can inhibit fungal growth effectively.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 µM |

| Fusarium oxysporum | 56.74 µM |

These findings suggest that the compound may be beneficial in treating fungal infections, particularly those caused by resistant strains .

Anticancer Potential

The anticancer properties of isoxazole derivatives have also been explored. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:

A study conducted on a series of isoxazole derivatives revealed that compounds with similar structural characteristics to this compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress leading to cell death .

The biological activities of isoxazole derivatives are often linked to their ability to interact with specific biological targets:

- Enzyme Inhibition: Many isoxazoles act as inhibitors of enzymes involved in bacterial cell wall synthesis or fungal metabolism.

- Receptor Modulation: Some compounds may modulate receptors involved in cancer cell proliferation.

- Oxidative Stress Induction: Certain derivatives induce oxidative stress, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Fluorine Substitution: The dual 4-fluorophenyl groups in the target compound likely enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., methoxy or chloro derivatives) due to fluorine’s electronegativity and resistance to oxidation .

Heterocyclic Modifications : Replacing the isoxazole with oxadiazole (as in ) or benzofuran () alters electronic properties and steric bulk, impacting target engagement and pharmacokinetics.

Functional Group Effects : Sulfamoyl and chloro groups () increase molecular polarity and reactivity but may compromise selectivity or safety profiles.

Research Findings and Trends

- Synthetic Challenges : The low yield (14%) of pyridinylmethyl analog 7f highlights the difficulty in modifying the acetamide side chain, likely due to steric hindrance or competing reactions .

- Biological Activity : Sulfur-containing analogs (e.g., ) show increased molecular weight and lipophilicity, which may improve membrane permeability but raise toxicity concerns .

- Structural Optimization : The target compound’s symmetric fluorination contrasts with asymmetric analogs (e.g., 3-methoxyphenyl in ), suggesting a balance between solubility and metabolic stability for drug-like properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.